molecular formula C23H26FN3O3 B13700807 Tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B13700807
M. Wt: 411.5 g/mol
InChI Key: KZSAHPSOMKFNPN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C23H26FN3O3 and a molecular weight of 411.47 g/mol . This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a tert-butyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Chemical Reactions Analysis

Tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and pyridine rings.

    Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include:

Tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate stands out due to its specific combination of functional groups, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C23H26FN3O3

Molecular Weight

411.5 g/mol

IUPAC Name

tert-butyl 4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C23H26FN3O3/c1-23(2,3)30-22(28)27-11-9-17(10-12-27)20-5-4-6-21(26-20)29-15-18-8-7-16(14-25)13-19(18)24/h4-8,13,17H,9-12,15H2,1-3H3

InChI Key

KZSAHPSOMKFNPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F

Origin of Product

United States

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